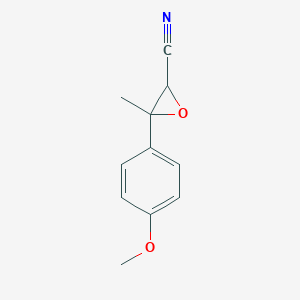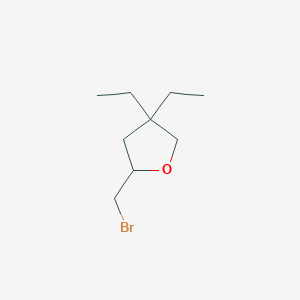
2-(Bromomethyl)-4,4-diethyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4,4-diethyloxolane is an organic compound characterized by the presence of a bromomethyl group attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4-diethyloxolane typically involves the bromination of 4,4-diethyloxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improved yields. The use of a constant-temperature water bath reactor under illumination can enhance the efficiency of the bromination process .
化学反应分析
Types of Reactions: 2-(Bromomethyl)-4,4-diethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products:
- Substitution reactions yield azide, thiocyanate, or alkoxy derivatives.
- Oxidation reactions produce oxirane derivatives.
- Reduction reactions result in methyl derivatives.
科学研究应用
2-(Bromomethyl)-4,4-diethyloxolane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the modification of biomolecules for labeling or cross-linking studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism of action of 2-(Bromomethyl)-4,4-diethyloxolane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The oxolane ring provides stability to the molecule, making it a versatile intermediate in organic synthesis .
相似化合物的比较
- 2-(Bromomethyl)benzonitrile
- 2-(Bromomethyl)acrylate
- 2-Bromomethyl-1,3-dioxolane
Comparison: 2-(Bromomethyl)-4,4-diethyloxolane is unique due to the presence of the oxolane ring, which imparts stability and reactivity. Compared to 2-(Bromomethyl)benzonitrile, which has a nitrile group, this compound is more versatile in substitution reactions. Similarly, 2-(Bromomethyl)acrylate and 2-Bromomethyl-1,3-dioxolane have different functional groups that influence their reactivity and applications .
属性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4,4-diethyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-3-9(4-2)5-8(6-10)11-7-9/h8H,3-7H2,1-2H3 |
InChI 键 |
ANXLAIMHNBIWHA-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(OC1)CBr)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


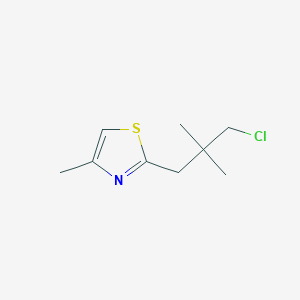
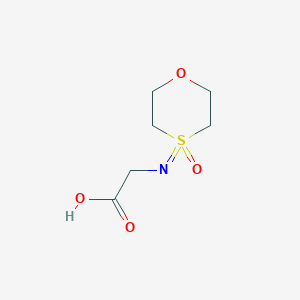
![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)
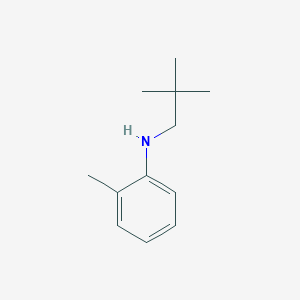
![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)
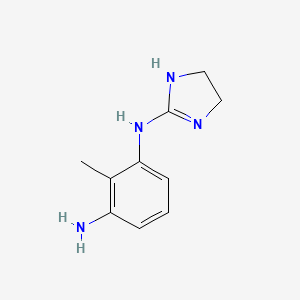

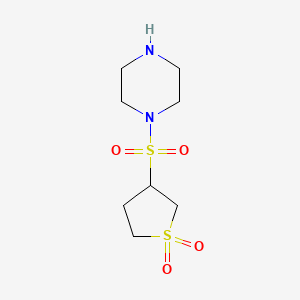

![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
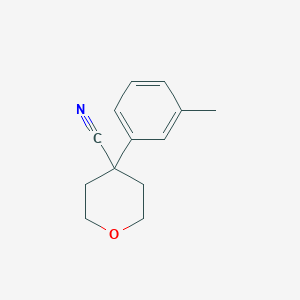
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)

